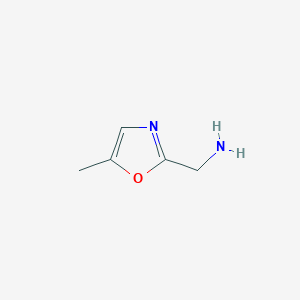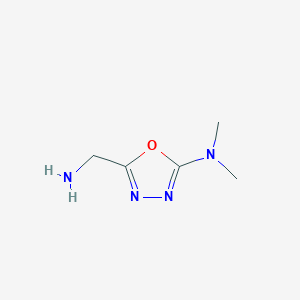
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound that belongs to the class of tetrahydroindazoles, which are of interest due to their potential pharmacological properties. Although the provided papers do not directly discuss this specific compound, they provide insights into the chemistry of related tetrahydroindazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of tetrahydroindazole derivatives is often achieved through condensation reactions. For instance, a series of 1-aryl-tetrahydroindazole carboxylic acids were synthesized via condensation between phenylhydrazine and a cyclohexanone carboxylate derivative . Another approach for synthesizing indazole derivatives involves the intramolecular coupling of diazonium compounds, as seen in the formation of 3-methylcarboxy-1H-indazole . These methods highlight the versatility of synthetic strategies that can be adapted for the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of tetrahydroindazole derivatives is characterized by a fused ring system that includes an indazole moiety. The stereochemistry of these compounds is often confirmed using various spectroscopic techniques such as NMR and IR spectroscopy . X-ray crystallography has also been employed to determine the crystal structure of related compounds, providing detailed insights into their molecular conformations .
Chemical Reactions Analysis
Tetrahydroindazole derivatives can undergo various chemical reactions, including acetylation and dimerization. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to regioselective formation of acetylated products . Dimerization reactions have also been observed, such as the formation of bis-tetrahydro-3-oxoindazolyls from ethyl tetrahydro-3-oxoindazolecarboxylates . These reactions demonstrate the reactivity of the indazole ring system and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroindazole derivatives are influenced by their molecular structure. The pKa values of these compounds provide information about their acid-base behavior . Spectroscopic techniques, including HPLC, GC-MS, and multinuclear NMR, are used to study the properties of these compounds, such as their stability, reactivity, and conformational characteristics . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.
Scientific Research Applications
Chemical Synthesis and Applications
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and its derivatives have been the focus of extensive research due to their broad range of biological activities. These compounds are synthesized through various methods, leveraging starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. The synthetic versatility of these compounds allows for the creation of potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents. Additionally, they find applications in treating neurodegenerative diseases and serving as effective insecticides, fungicides, and herbicides (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Biological Activities and Therapeutic Applications
The indazole nucleus, particularly in the form of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives, showcases a diverse spectrum of therapeutic applications. These compounds exhibit significant anticancer and anti-inflammatory activities and are explored for their roles in disorders involving protein kinases and neurodegeneration. Their unique mechanism of action, which does not overlap with standard antineoplastic agents, makes them valuable in combination therapies for treating solid tumors. Furthermore, their ability to modify cell membrane permeability suggests potential in enhancing drug uptake and reversing drug resistance (Di Cosimo et al., 2003).
Recent Patent Reviews and Developments
Recent reviews of patents related to indazole derivatives, including 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, have highlighted their significant pharmacological importance. These derivatives have been found promising for anticancer, anti-inflammatory, and other therapeutic applications, with a focus on disorders involving protein kinases beyond cancer and neurodegeneration. The analysis of patents published between 2013 and 2017 reveals the ongoing innovation in developing indazole-based therapeutic agents, underlining the indazole scaffold's critical role in generating compounds with potential therapeutic value (Denya, Malan, & Joubert, 2018).
Safety and Hazards
properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVDRWFCDKSVJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640599 |
Source


|
| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32286-99-0 |
Source


|
| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)

![Ethyl 4-[4-(tert-butyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B1291052.png)







